molecular formula C12H17NOS B1661146 S-Phenyl 6-aminohexanethioate CAS No. 88313-91-1

S-Phenyl 6-aminohexanethioate

Cat. No.: B1661146
CAS No.: 88313-91-1
M. Wt: 223.34
InChI Key: VOAQNONRBLDKLB-UHFFFAOYSA-N
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Description

S-Phenyl 6-aminohexanethioate is a thioester derivative of 6-aminohexanoic acid, characterized by a sulfur atom replacing the oxygen in the ester group. The compound combines a phenyl group (attached via a thioate bond) with a six-carbon aminoalkyl chain. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to oxygen-based esters, which may influence its solubility, stability, and biological interactions .

Properties

CAS No.

88313-91-1

Molecular Formula

C12H17NOS

Molecular Weight

223.34

IUPAC Name

S-phenyl 6-aminohexanethioate

InChI

InChI=1S/C12H17NOS/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2

InChI Key

VOAQNONRBLDKLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC(=O)CCCCCN

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 6-aminohexanoate hydrochloride

  • Structure: Features an oxygen-based ester (benzyl group) and a hydrochloride salt of the aminohexanoate chain.
  • Molecular Formula: C₁₃H₂₀ClNO₂ (MW: 265.76 g/mol) .
  • The hydrochloride salt improves aqueous solubility, whereas the thioester’s lipophilicity may favor tissue penetration.

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

  • Structure: Contains a sulfonamide group (SO₂NH) linked to a phenylvinyl moiety and a hexanoic acid chain.
  • Molecular Formula: C₁₄H₁₉NO₄S (MW: 297.37 g/mol) .
  • Key Differences: The sulfonamide group introduces hydrogen-bonding capacity, enhancing water solubility and metabolic stability compared to the thioester.

Substituted S-Phenyl Compounds (Agrochemical Analogs)

Evidence from substituted S-phenyl derivatives (e.g., 2-F, 2-Cl, 2-CF₃ on the N-phenyl ring) highlights the critical role of substituents in biological activity :

  • Activity Trends: Compounds with electron-withdrawing groups (e.g., 2-F, 2-Cl) showed high efficacy against P. xanthii (EC₅₀ < 5 mg/L). Bulky or electron-donating groups (e.g., 2-OEt, 2-NO₂) led to inactivity (EC₅₀ > 200 mg/L).
  • Implications for S-Phenyl 6-aminohexanethioate: If the phenyl group in this compound bears substituents, their position and electronic nature would significantly modulate bioactivity.

Physicochemical and Functional Comparisons

Property This compound Benzyl 6-aminohexanoate HCl 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid
Ester Type Thioester (S-linked) Oxygen ester (O-linked) Sulfonamide (SO₂NH)
Molecular Weight ~227.34 (estimated) 265.76 297.37
Lipophilicity High Moderate Moderate (enhanced by sulfonamide)
Hydrolytic Stability Lower (prone to thiol exchange) Higher High (stable sulfonamide)
Biological Activity Dependent on substituents Not reported Not reported

Research Implications and Gaps

  • Structural Insights: Thioesters like this compound may offer advantages in prodrug design due to their hydrolysis-sensitive bonds and lipophilicity .
  • Agrochemical Potential: Substituted S-phenyl derivatives demonstrate that minor structural changes drastically alter bioactivity, suggesting avenues for optimizing this compound .
  • Data Limitations: Direct experimental data (e.g., CAS number, EC₅₀ values) for this compound are absent in the provided evidence, necessitating further empirical studies.

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